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Compound Name: 4-Isobutylaniline

Cat. No.: B1594155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Isobutylaniline, also known as 4-(2-methylpropyl)aniline, is a primary aromatic amine that

serves as a crucial chemical intermediate in the landscape of organic synthesis. Its molecular

structure, featuring a benzene ring substituted with an amino group and an isobutyl group at

the para position, provides a versatile scaffold for the synthesis of a wide array of more

complex molecules. The interplay between the electron-donating amino group and the alkyl

substituent significantly influences the reactivity of the aromatic ring, making it a valuable

precursor in the pharmaceutical, agrochemical, and dye industries. This technical guide

provides an in-depth overview of the synthesis of 4-isobutylaniline, its key chemical

transformations, and detailed experimental protocols for its application as a synthetic

intermediate.

Physicochemical and Spectroscopic Data
Accurate characterization of 4-isobutylaniline is fundamental for its effective use in synthesis.

The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of 4-Isobutylaniline
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Property Value

Molecular Formula C₁₀H₁₅N

Molecular Weight 149.23 g/mol

Appearance Colorless to brown liquid

Boiling Point 241.9–255.2 °C at 760 mmHg[1]

Density 0.944–1.19 g/cm³[1]

CAS Number 30090-17-6

Table 2: Spectroscopic Data for 4-Isobutylaniline

Technique Data

¹H NMR

Due to the symmetry of the para-substituted

ring, the aromatic region typically displays two

doublets. The aliphatic protons of the isobutyl

group and the amine protons have characteristic

shifts.

¹³C NMR

The symmetry of the molecule results in only

four signals in the aromatic region, providing a

clear method for its identification.

IR Spectroscopy

The spectrum is characterized by N-H stretching

bands of the primary amine, C-H stretching of

the aromatic and aliphatic groups, and a strong

band in the 800-850 cm⁻¹ region, which is

indicative of para-substitution on a benzene

ring.

Synthesis of 4-Isobutylaniline
Several synthetic routes to 4-isobutylaniline have been established, often starting from readily

available isobutylbenzene. A common and illustrative pathway involves the nitration of

isobutylbenzene followed by the reduction of the resulting nitro compound.
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Synthesis of 4-Isobutylaniline

Isobutylbenzene

1-Isobutyl-4-nitrobenzene

HNO₃, H₂SO₄

4-Isobutylaniline

Reduction (e.g., Sn, HCl)
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Caption: Synthetic pathway for 4-isobutylaniline from isobutylbenzene.

Experimental Protocol: Synthesis of 4-Isobutylaniline
via Nitration and Reduction
Step 1: Nitration of Isobutylbenzene

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated

sulfuric acid and isobutylbenzene to 0-5 °C in an ice bath.

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid,

maintaining the temperature below 10 °C.

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

Pour the reaction mixture onto crushed ice and separate the organic layer.

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and

finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure to yield 1-isobutyl-4-nitrobenzene.

Step 2: Reduction of 1-Isobutyl-4-nitrobenzene

To a stirred mixture of 1-isobutyl-4-nitrobenzene and granulated tin in ethanol, add

concentrated hydrochloric acid portion-wise.

After the initial exothermic reaction subsides, heat the mixture at reflux for 3-4 hours until the

reaction is complete (monitored by TLC).

Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide until

the solution is strongly alkaline to precipitate tin hydroxides.

Extract the product with diethyl ether or a similar organic solvent.

Wash the combined organic extracts with water and brine, then dry over anhydrous

potassium carbonate.

Filter and remove the solvent under reduced pressure. The crude 4-isobutylaniline can be

purified by vacuum distillation.

4-Isobutylaniline as a Chemical Intermediate
The reactivity of 4-isobutylaniline is dominated by the nucleophilic amino group and the

activated aromatic ring. This allows for a variety of chemical transformations, making it a

valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Acylation: Synthesis of N-(4-isobutylphenyl)acetamide
Acylation of the amino group is a common transformation, often used to protect the amino

group or to introduce an amide functionality, which is present in many biologically active

molecules.
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Acylation of 4-Isobutylaniline

4-Isobutylaniline

N-(4-isobutylphenyl)acetamide

Acetic Anhydride or Acetyl Chloride, Base

Click to download full resolution via product page

Caption: General scheme for the acylation of 4-isobutylaniline.

Dissolve 4-isobutylaniline in a suitable solvent such as dichloromethane or ethyl acetate.

Add a base, for example, pyridine or triethylamine, to the solution.

Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride with

stirring.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Quench the reaction by adding water.

Separate the organic layer, wash it with dilute hydrochloric acid, then with a saturated

sodium bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to

obtain the crude product.

Recrystallize the crude N-(4-isobutylphenyl)acetamide from a suitable solvent system (e.g.,

ethanol/water) to yield the pure product.

Table 3: Quantitative Data for the Synthesis of N-(4-isobutylphenyl)acetamide
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Reactant Molar Eq. Product Yield

4-Isobutylaniline 1.0

N-(4-

isobutylphenyl)acetam

ide

>90% (typical)

Acetic Anhydride 1.1-1.5

Pyridine 1.1-1.5

Sulfonamide Formation
The reaction of 4-isobutylaniline with sulfonyl chlorides yields sulfonamides, a class of

compounds with a broad spectrum of biological activities, including antibacterial and diuretic

properties.

Sulfonamide Synthesis

4-Isobutylaniline

N-(4-isobutylphenyl)benzenesulfonamide

Benzenesulfonyl Chloride, Pyridine

Click to download full resolution via product page

Caption: Synthesis of a sulfonamide derivative from 4-isobutylaniline.

Dissolve 4-isobutylaniline in pyridine and cool the solution in an ice bath.

Slowly add benzenesulfonyl chloride (or another desired sulfonyl chloride) to the stirred

solution, maintaining a low temperature.

After the addition, allow the reaction to stir at room temperature overnight.
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Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to precipitate the

sulfonamide and neutralize the excess pyridine.

Filter the solid precipitate, wash it thoroughly with cold water, and air dry.

Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure

sulfonamide.

Table 4: Quantitative Data for a Representative Sulfonamide Synthesis

Reactant Molar Eq. Product Yield

4-Isobutylaniline 1.0

N-(4-

isobutylphenyl)benzen

esulfonamide

High (typically >85%)

Benzenesulfonyl

Chloride
1.1

Pyridine Solvent/Base

Diazotization and Azo Coupling: Synthesis of Azo Dyes
4-Isobutylaniline can be readily diazotized and coupled with electron-rich aromatic

compounds, such as phenols and naphthols, to produce intensely colored azo dyes. These

dyes have widespread applications in the textile and printing industries.
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Azo Dye Synthesis Workflow

4-Isobutylaniline

4-Isobutylbenzenediazonium Chloride
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Azo Dye

Coupling Agent (e.g., β-Naphthol), NaOH
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Caption: Workflow for the synthesis of an azo dye from 4-isobutylaniline.

Step 1: Diazotization of 4-Isobutylaniline

Dissolve 4-isobutylaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an

ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the

temperature below 5 °C.

Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete

formation of the diazonium salt solution. Use this solution immediately in the next step.

Step 2: Azo Coupling

In a separate beaker, dissolve β-naphthol in an aqueous sodium hydroxide solution and cool

it to 0-5 °C in an ice bath.

Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous

stirring.
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A brightly colored precipitate of the azo dye will form immediately.

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

Filter the dye, wash it extensively with cold water, and dry it. The product can be further

purified by recrystallization from a suitable solvent like ethanol.

Table 5: Quantitative Data for a Representative Azo Dye Synthesis

Reactant Molar Eq. Product Yield

4-Isobutylaniline 1.0

1-((4-

Isobutylphenyl)diazen

yl)naphthalen-2-ol

High (typically >90%)

Sodium Nitrite 1.0-1.1

Hydrochloric Acid Excess

β-Naphthol 1.0

Sodium Hydroxide Excess

Conclusion
4-Isobutylaniline is a cornerstone intermediate in organic synthesis, offering a gateway to a

diverse range of valuable compounds. Its synthesis from isobutylbenzene is a robust process,

and its functional group handles allow for straightforward transformations into amides,

sulfonamides, azo dyes, and other more complex molecular architectures. The detailed

protocols and data presented in this guide are intended to equip researchers and professionals

in drug development and chemical manufacturing with the necessary information to effectively

utilize 4-isobutylaniline in their synthetic endeavors. The versatility and reactivity of this

compound ensure its continued importance in the field of organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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